molecular formula C20H16N2O4S2 B2404499 (Z)-3-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 426247-00-9

(Z)-3-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2404499
CAS No.: 426247-00-9
M. Wt: 412.48
InChI Key: BVFSFYVLCKRKLT-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C20H16N2O4S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-12-5-7-13(8-6-12)9-16-18(24)22(20(27)28-16)11-17(23)21-15-4-2-3-14(10-15)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSFYVLCKRKLT-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the 4-methylbenzylidene moiety enhances its interaction with various biological targets.

Chemical Structure:

 Z 3 2 5 4 methylbenzylidene 4 oxo 2 thioxothiazolidin 3 yl acetamido benzoic acid\text{ Z 3 2 5 4 methylbenzylidene 4 oxo 2 thioxothiazolidin 3 yl acetamido benzoic acid}

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit potent antimicrobial effects. A study demonstrated that related thiazolidinone derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds derived from the thiazolidinone core displayed Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Bacteria Strain
Compound 10.004 - 0.03E. coli
Compound 20.015B. cereus
Compound 30.008 - 0.06S. aureus

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Thiazolidinone derivatives have shown promising results against cancer cell lines, including breast and colon cancer cells. A systematic structure-activity relationship (SAR) analysis revealed that modifications on the thiazolidinone core significantly influenced cytotoxicity levels against different cancer types .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)5.0Thiazolidinone Derivative A
DLD-1 (Colon)10.0Thiazolidinone Derivative B
AGS (Gastric)8.0Thiazolidinone Derivative C

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. The thiazolidinone moiety can form covalent bonds with thiol groups in proteins, potentially inhibiting their function and disrupting cellular processes . Additionally, the hydrophobic interactions facilitated by the benzylidene group are critical for its antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, thiazolidinone derivatives were evaluated against several bacterial strains, with results indicating that some compounds exhibited up to 50-fold greater efficacy than traditional antibiotics .
  • Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects of thiazolidinones on MCF-7 and DLD-1 cell lines revealed that specific substitutions on the thiazolidinone scaffold enhanced anticancer potency, highlighting the importance of structural modifications in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.